Fmoc-L-beta-homomethionine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

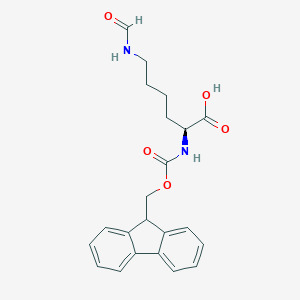

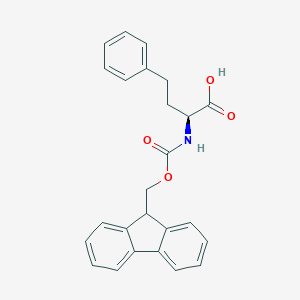

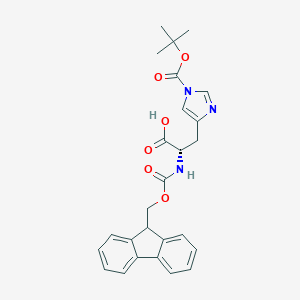

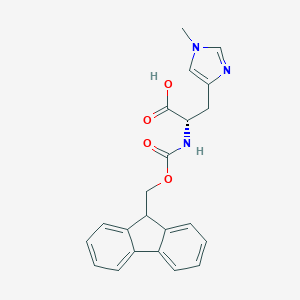

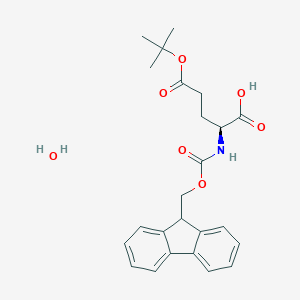

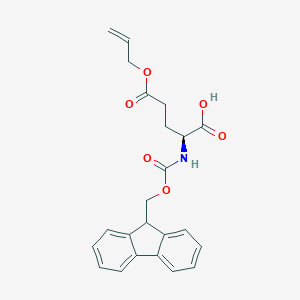

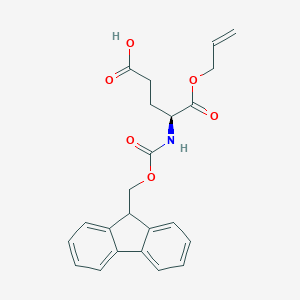

Fmoc-L-beta-homomethionine is a chemical compound with the molecular formula C21H23NO4S and a molecular weight of 385.48 . It appears as a white or yellow-brown solid . It is used in peptide and solid-phase synthesis, serving as a building block for peptide synthesis .

Synthesis Analysis

Fmoc-L-beta-homomethionine is used as a building block for peptide synthesis . It is part of the category of unusual amino acids and is used in the creation of β-Homoamino acid and β-homomethionine .Molecular Structure Analysis

The molecular structure of Fmoc-L-beta-homomethionine is represented by the formula C21H23NO4S . It has a molecular weight of 385.48 .Chemical Reactions Analysis

While specific chemical reactions involving Fmoc-L-beta-homomethionine are not detailed in the search results, it is known to be used in peptide and solid-phase synthesis .Physical And Chemical Properties Analysis

Fmoc-L-beta-homomethionine is a white or yellow-brown solid . It has a molecular weight of 385.48 and a molecular formula of C21H23NO4S . It has a boiling point of 616.7°C at 760 mmHg . It should be stored at temperatures between 0 - 8 °C .Applications De Recherche Scientifique

-

Self-Assembly and Hydrogel Formation

- Field : Material Science

- Application Summary : Fmoc-dipeptides, including those comprising α-methyl-L-phenylalanine, have been found to self-assemble and form hydrogels in aqueous media . These hydrogels are formed through the creation of supramolecular nanostructures and their three-dimensional networks .

- Methods : The study involved the introduction of methyl groups onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine, which influenced the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .

- Results : The position and number of methyl groups introduced had a marked influence on the morphology of the supramolecular nanostructure and the hydrogel formation ability .

-

Biomedical Applications

- Field : Biomedicine

- Application Summary : Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

- Methods : The study involved the synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

- Results : Only the Fmoc-derivatives of series K retained their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

- Chemical Peptide Synthesis

- Field : Organic Chemistry

- Application Summary : The 9-Fluorenylmethoxycarbonyl (Fmoc) group is used in chemical peptide synthesis . The Fmoc group allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

- Methods : The Fmoc group is used as a temporary protecting group for the Na-group of an activated incoming amino acid during peptide synthesis . The C-terminus of the receiving amino acid to be acylated also needs to be protected for liquid-phase peptide synthesis (LPPS) or anchored to a solid support as in solid-phase peptide synthesis (SPPS) .

- Results : The development of the base-labile Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .

- Drug Development

- Field : Pharmacology

- Application Summary : Fmoc-derivatized peptides have been used in drug development . For example, the toxicity, antiproliferative, proapoptotic, and antimigratory activity of COX-2 inhibitor (celecoxib—CXB) and/or PPARγ agonist (Fmoc-L-Leucine—FL) was examined in vitro on temozolomide resistant U-118 MG glioma cell line .

- Methods : The study involved the examination of the effects of COX-2 inhibitor (celecoxib—CXB) and/or PPARγ agonist (Fmoc-L-Leucine—FL) on a temozolomide resistant U-118 MG glioma cell line .

- Results : The study provided valuable insights into the potential use of these compounds in drug development, particularly for the treatment of glioma .

Safety And Hazards

Fmoc-L-beta-homomethionine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion, it is advised not to induce vomiting and to seek immediate medical attention .

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylsulfanylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-27-11-10-14(12-20(23)24)22-21(25)26-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19H,10-13H2,1H3,(H,22,25)(H,23,24)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWOGXWKXWWADY-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-beta-homomethionine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.